molecular formula C19H18N2O3 B223046 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide CAS No. 160282-30-4

2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide

Katalognummer: B223046
CAS-Nummer: 160282-30-4
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: ZUBFSEWUFGRIGK-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone functional group, which is a key component in many chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide typically involves the condensation of ethyl acetoacetate with benzhydrylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group into corresponding amines, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate stands out due to its unique hydrazone functional group and the versatility it offers in chemical reactions

Eigenschaften

CAS-Nummer

160282-30-4

Molekularformel

C19H18N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate

InChI

InChI=1S/C19H18N2O3/c1-2-24-18(23)14-13-17(22)20-21-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,20,22)/b14-13-

InChI-Schlüssel

ZUBFSEWUFGRIGK-YPKPFQOOSA-N

SMILES

CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Isomerische SMILES

CCOC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Synonyme

ethyl (Z)-3-[(benzhydrylideneamino)carbamoyl]prop-2-enoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.